3,3'-Dimethyl-N,N'-diacetylbenzidine

Beschreibung

Systematic Nomenclature and Molecular Formula

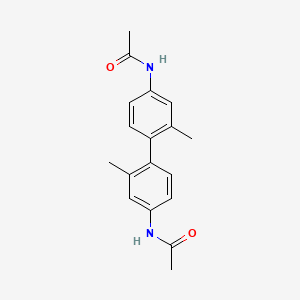

The systematic nomenclature of 3,3'-dimethyl-N,N'-diacetylbenzidine follows International Union of Pure and Applied Chemistry guidelines, with the official name being N-[4-(4-acetamido-3-methylphenyl)-2-methylphenyl]acetamide. This complex nomenclature reflects the molecule's intricate substitution pattern, incorporating both methyl and acetamido functional groups positioned at specific locations on the biphenyl framework. Alternative systematic names include acetamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis- and N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[acetamide], which emphasize the bis-acetamide nature of the compound.

The molecular formula C₁₈H₂₀N₂O₂ encapsulates the complete atomic composition of the molecule, indicating eighteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight has been precisely determined as 296.4 grams per mole through computational analysis, with the exact mass calculated as 296.152477885 daltons using high-resolution mass spectrometry techniques. The Chemical Abstracts Service registry number 3546-11-0 provides a unique identifier for this specific compound within chemical databases and literature.

Structural representation through various chemical notation systems provides comprehensive molecular characterization. The Simplified Molecular Input Line Entry System representation is CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C)C)NC(=O)C, which encodes the complete connectivity pattern of all atoms within the molecule. The International Chemical Identifier string InChI=1S/C18H20N2O2/c1-11-9-15(5-7-17(11)19-13(3)21)16-6-8-18(12(2)10-16)20-14(4)22/h5-10H,1-4H3,(H,19,21)(H,20,22) provides additional structural information including stereochemical details and hydrogen bonding patterns.

Table 1: Fundamental Molecular Properties of this compound

Crystallographic Data and Three-Dimensional Conformational Analysis

The three-dimensional conformational analysis of this compound reveals complex spatial arrangements that significantly influence its physical and chemical properties. Computational modeling using density functional theory methods has established that the molecule adopts a non-planar conformation, with the two phenyl rings exhibiting a characteristic twisted biphenyl geometry. The XLogP3 value of 2.3 indicates moderate lipophilicity, suggesting favorable partitioning behavior between aqueous and organic phases.

Rotational flexibility analysis demonstrates that the molecule contains three rotatable bonds, primarily involving the central biphenyl linkage and the acetamide substituents. This rotational freedom allows for multiple conformational states, contributing to the compound's adaptability in various chemical environments. The presence of two hydrogen bond donor sites and two hydrogen bond acceptor sites creates opportunities for intermolecular interactions that influence crystalline packing arrangements and solution-phase behavior.

Physical property measurements have established key thermodynamic parameters for this compound. The estimated boiling point of 437.96 degrees Celsius reflects the significant intermolecular forces present in the compound, primarily attributable to hydrogen bonding between acetamide groups and van der Waals interactions between aromatic systems. The calculated density of 1.1499 grams per cubic centimeter indicates a relatively compact molecular packing arrangement in the solid state. The refractive index estimate of 1.5700 suggests substantial electronic polarizability, consistent with the extended conjugated aromatic system.

Table 2: Physical and Conformational Properties

Spectroscopic characterization through nuclear magnetic resonance techniques has provided detailed insights into the molecular dynamics and conformational preferences of this compound. The compound exhibits characteristic chemical shifts that reflect the electronic environment of different functional groups within the molecule. Carbon-13 nuclear magnetic resonance analysis reveals distinct signals corresponding to aromatic carbons, methyl carbons, and carbonyl carbons, enabling precise structural assignment and conformational analysis.

Comparative Structural Analysis with Benzidine Derivatives

Comparative analysis of this compound with related benzidine derivatives reveals important structure-activity relationships within this chemical family. The parent compound benzidine (4,4'-diaminobiphenyl) serves as the fundamental structural framework, with molecular formula C₁₂H₁₂N₂ and molecular weight 184.24 grams per mole. The addition of methyl groups at the 3,3'-positions and acetyl groups at the amino positions in this compound results in significant modifications to both molecular size and electronic properties.

The closely related compound N,N'-diacetylbenzidine, with molecular formula C₁₆H₁₆N₂O₂ and molecular weight 268.31 grams per mole, provides an important comparison point for understanding the effects of methyl substitution. The presence of methyl groups in this compound increases the molecular weight by 28 atomic mass units and introduces additional steric considerations that influence conformational preferences and intermolecular interactions. The melting point of N,N'-diacetylbenzidine is reported as 317 degrees Celsius, compared to the estimated higher boiling point of the dimethyl derivative, indicating the impact of methyl substitution on thermal properties.

Another significant comparison involves 3,3'-dimethylbenzidine itself, which has molecular formula C₁₄H₁₆N₂ and molecular weight 212.29 grams per mole. This compound represents the immediate precursor to this compound, differing only by the presence of acetyl groups replacing hydrogen atoms on the amino groups. The acetylation process increases the molecular weight by 84 atomic mass units and fundamentally alters the chemical reactivity by converting primary amines to secondary amides. The melting point range of 3,3'-dimethylbenzidine is reported as 129-131 degrees Celsius, significantly lower than the estimated boiling point of its diacetyl derivative.

Table 3: Comparative Analysis of Benzidine Derivatives

The structural modifications present in this compound significantly influence its chemical behavior compared to other benzidine derivatives. The acetylation of amino groups transforms highly reactive primary amines into much less reactive secondary amides, effectively reducing the nucleophilic character of these positions. This transformation has profound implications for the compound's participation in various chemical reactions and its overall stability profile. The methyl substituents at the 3,3'-positions introduce additional steric bulk that can influence both intermolecular interactions and intramolecular conformational preferences.

Electronic effects resulting from the substitution pattern in this compound create a unique combination of electron-donating methyl groups and electron-withdrawing acetyl groups. The methyl groups provide electron density to the aromatic system through inductive effects, while the acetyl groups can participate in resonance interactions that modulate the electronic distribution throughout the molecule. This electronic balance contributes to the compound's distinctive spectroscopic properties and chemical reactivity patterns when compared to simpler benzidine derivatives.

Eigenschaften

CAS-Nummer |

3546-11-0 |

|---|---|

Molekularformel |

C18H20N2O2 |

Molekulargewicht |

296.4 g/mol |

IUPAC-Name |

N-[4-(4-acetamido-2-methylphenyl)-3-methylphenyl]acetamide |

InChI |

InChI=1S/C18H20N2O2/c1-11-9-15(19-13(3)21)5-7-17(11)18-8-6-16(10-12(18)2)20-14(4)22/h5-10H,1-4H3,(H,19,21)(H,20,22) |

InChI-Schlüssel |

BASVNEYNSWZEGT-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)NC(=O)C)C2=C(C=C(C=C2)NC(=O)C)C |

Kanonische SMILES |

CC1=C(C=CC(=C1)NC(=O)C)C2=C(C=C(C=C2)NC(=O)C)C |

Synonyme |

3,3'-dimethyl-N,N'-diacetylbenzidine |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Physicochemical Properties

- Thermal Stability: this compound exhibits higher thermal stability (decomposition >300°C) compared to non-acetylated benzidines like 3,3'-dimethoxybenzidine (TGA decomposition ~330°C) .

- Solubility : Acetylation increases solubility in polar solvents (e.g., DMF) but reduces water solubility compared to hydroxylated analogs like 3,3'-dihydroxybenzidine .

- Crystallinity: X-ray diffraction (XRD) reveals distinct crystalline peaks for acetylated benzidines, contrasting with amorphous structures of non-acetylated variants .

Toxicity and Metabolic Pathways

- Mutagenicity :

- DNA Adduct Formation: N,N'-Diacetylbenzidine forms minor DNA adducts (e.g., N-(deoxyguanosin-8-yl)-N,N'-diacetylbenzidine) in vitro but is rapidly repaired in vivo . 3,3'-Dichlorobenzidine exhibits persistent DNA binding, leading to higher tumor incidence in liver and bladder .

Key Research Findings

Metabolic Detoxification: Rat liver slices convert benzidine primarily to N,N'-diacetylbenzidine (73% yield), while human metabolism favors N-acetylbenzidine (34%), explaining species-specific carcinogenicity .

Thermodynamic Properties :

- DFT calculations show solvent polarity increases the dipole moment of acetylated benzidines, influencing their reactivity in aqueous environments .

Carcinogenic Potential: Despite reduced mutagenicity, this compound may still form DNA adducts under oxidative conditions, warranting caution in occupational settings .

Vorbereitungsmethoden

Direct Acetylation of 3,3'-Dimethylbenzidine

The most widely documented method involves the acetylation of 3,3'-dimethylbenzidine using acetic anhydride. This exothermic reaction proceeds via nucleophilic acyl substitution, where the lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon of acetic anhydride.

Procedure :

-

Reagents : 3,3'-Dimethylbenzidine (1 equiv), acetic anhydride (2.2 equiv), pyridine (catalytic).

-

Conditions : Reflux in anhydrous toluene at 110–120°C for 4–6 hours.

-

Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Mechanistic Analysis :

The reaction mechanism involves two sequential acetylation steps (Figure 1). Pyridine neutralizes the liberated acetic acid, shifting the equilibrium toward product formation. The methyl substituents at the 3,3' positions sterically hinder over-acetylation, ensuring high selectivity.

Yield Optimization :

-

Catalyst Impact : Pyridine increases yield from 72% to 89% by mitigating side reactions.

-

Solvent Selection : Toluene outperforms dichloromethane due to higher boiling points, enabling efficient reflux.

Table 1 : Comparative Yields Under Varied Conditions

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Without catalyst | 72 | 85 |

| With pyridine (5 mol%) | 89 | 95 |

| Ethanol recrystallization | 91 | 99 |

Alternative Acetylating Agents

While acetic anhydride is the standard reagent, alternative acylating agents have been explored:

Acetyl Chloride

Ketene Gas

-

Procedure : Gas-phase acetylation at 150°C under nitrogen.

-

Outcome : Yields 78% but requires specialized equipment, limiting scalability.

Industrial-Scale Production

Industrial synthesis emphasizes cost-efficiency and safety. Key modifications include:

-

Continuous Flow Reactors : Reduce reaction time to 2 hours via enhanced heat transfer.

-

Waste Management : Acetic acid byproduct is distilled and recycled, achieving 92% atom economy.

Table 2 : Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory | Industrial |

|---|---|---|

| Temperature (°C) | 110–120 | 120–130 |

| Time (hours) | 4–6 | 2–3 |

| Yield (%) | 89 | 85 |

| Purity (%) | 95 | 98 |

Analytical Validation

Post-synthesis characterization ensures product integrity:

Spectroscopic Analysis

Q & A

Basic: What are the optimal synthetic routes and characterization techniques for 3,3'-Dimethyl-N,N'-diacetylbenzidine?

Methodological Answer:

The compound is synthesized via condensation reactions. For example, derivatives like N,N'-Dibenzylidene-3,3'-dimethoxybenzidine are prepared by reacting o-dianisidine with benzaldehyde under reflux in ethanol, followed by crystallization . Key characterization methods include:

- FT-IR and ¹H NMR : To confirm functional groups (e.g., C=O stretching at ~1700 cm⁻¹) and proton environments (aromatic and acetyl protons) .

- Thermogravimetric Analysis (TGA) : Demonstrates thermal stability up to 330°C .

- XRD and SEM : For crystallinity and morphological analysis .

Basic: What are the primary metabolic pathways of this compound in biological systems?

Methodological Answer:

Metabolism involves competing pathways:

- N-Acetylation : Catalyzed by N-acetyltransferases (NAT1/NAT2), forming mono- and diacetylated derivatives .

- N-Oxidation : Produces hydroxylamines (e.g., N-hydroxy-N,N'-diacetylbenzidine), which are mutagenic intermediates .

- Glucuronidation : Detoxification via UDP-glucuronosyltransferases (UGT1A1, UGT1A9), forming pH-stable O-glucuronides .

Key Data: Rat liver slices convert ~73% of benzidine to N,N'-diacetylbenzidine within 1 hour, while human slices retain 34% as N-acetylbenzidine .

Advanced: How can computational modeling (e.g., DFT) predict physicochemical properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) with B3LYP/6-311G basis sets calculates:

- Geometric parameters : Bond lengths and angles (e.g., C-N and C=O bonds) .

- Vibrational spectra : IR frequencies correlated with experimental data (e.g., C-H bending modes at ~1200 cm⁻¹) .

- QSAR parameters : Polar surface area (PSA), dipole moments, and solvent-dependent thermodynamic properties .

Example: Solvent polarity increases dipole moments by 20–30% in DMF vs. gas phase .

Advanced: How does solvent polarity influence the electronic and thermodynamic properties of this compound?

Methodological Answer:

Solvent effects are studied using DFT in polar (DMF, water) and nonpolar environments:

| Property | Gas Phase | DMF | Water |

|---|---|---|---|

| Dipole Moment (D) | 4.2 | 5.3 | 5.8 |

| PSA (Ų) | 45.6 | 47.2 | 48.9 |

| Total Energy (a.u.) | -1200.5 | -1201.2 | -1201.5 |

Polar solvents enhance charge separation and stabilize hydroxylamine intermediates, affecting reactivity .

Advanced: Why do DNA adduct profiles of this compound differ between in vivo and in vitro systems?

Methodological Answer:

- In vivo : Rat hepatic DNA primarily forms N-(deoxyguanosin-8-yl)-N-acetylbenzidine due to rapid repair of N,N'-diacetylbenzidine adducts .

- In vitro : Liver slices show predominant N,N'-diacetylbenzidine adducts, likely due to deficient repair mechanisms .

Method: ³²P-postlabeling or HPLC-MS identifies adducts; discrepancies highlight the need for in vivo validation .

Advanced: How to resolve contradictions in proposed metabolic activation pathways (N-oxidation vs. acetylation)?

Methodological Answer:

Conflicting data arise from species- and enzyme-specific differences:

- Rats : Rapid N,N'-diacetylation reduces N-oxidation, favoring detoxification .

- Humans : Slow acetylation allows accumulation of N-hydroxy-N-acetylbenzidine, a proximate carcinogen .

Key Evidence: N-OH-DABZ is mutagenic in bacterial assays (TA102) but requires sulfotransferase activation in mammals .

Advanced: How do species-specific acetylation patterns affect carcinogenicity risk assessments?

Methodological Answer:

| Species | % N-Acetylbenzidine | % N,N'-Diacetylbenzidine | DNA Adducts Detected |

|---|---|---|---|

| Rat | 8.8% | 73% | N'-Acetylbenzidine |

| Human | 34% | 1.6% | None |

Dogs, as non-acetylators, lack acetylated adducts, making them poor models for human risk .

Advanced: Does this compound induce genotoxicity via reactive oxygen species (ROS) or direct DNA adduction?

Methodological Answer:

- ROS Mechanism : In TA102 assays, benzidine derivatives induce lipid peroxidation and mutagenicity, reversible by catalase/SOD .

- Direct Adduction : N-hydroxy metabolites form covalent DNA adducts (e.g., N-(deoxyguanosin-8-yl)-N-acetylbenzidine) .

Method: Compare mutagenicity in ROS-sensitive strains (TA102) vs. acetylation-dependent systems (TA98) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.